1,4,7-Trimethylquinoline-2(1H)-thione
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Overview
Description
1,4,7-Trimethylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three methyl groups attached to the quinoline ring and a thione group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trimethylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoaniline with acetone in the presence of a catalyst to form the desired quinoline derivative. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
1,4,7-Trimethylquinoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,7-Trimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The quinoline ring can also interact with DNA or RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Methylquinoline: A derivative with a single methyl group, used in the synthesis of various pharmaceuticals.
4,7-Dimethylquinoline: A compound with two methyl groups, studied for its biological activities.
Uniqueness
1,4,7-Trimethylquinoline-2(1H)-thione is unique due to the presence of three methyl groups and a thione group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1,4,7-trimethylquinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-8-4-5-10-9(2)7-12(14)13(3)11(10)6-8/h4-7H,1-3H3 |
InChI Key |
AICAAIFXAQZROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=S)N2C)C |
Origin of Product |
United States |
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